![molecular formula C22H18 B14741736 9-[(4-Methylphenyl)methyl]anthracene CAS No. 1498-79-9](/img/structure/B14741736.png)
9-[(4-Methylphenyl)methyl]anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[(4-Methylphenyl)methyl]anthracene is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their interesting photophysical, photochemical, and biological properties. This compound consists of an anthracene core with a 4-methylphenylmethyl substituent at the 9-position, which can significantly influence its chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(4-Methylphenyl)methyl]anthracene can be achieved through various methods, including the Suzuki/Sonogashira cross-coupling reactions. These reactions typically involve the coupling of an aryl halide with an arylboronic acid or alkyne in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
9-[(4-Methylphenyl)methyl]anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the anthracene core.
科学的研究の応用
9-[(4-Methylphenyl)methyl]anthracene has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other anthracene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and photodynamic therapy.
作用機序
The mechanism of action of 9-[(4-Methylphenyl)methyl]anthracene involves its interaction with molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function. This property is particularly relevant in its potential use as an anticancer agent. Additionally, the compound’s photophysical properties enable it to generate reactive oxygen species upon light irradiation, making it useful in photodynamic therapy.
類似化合物との比較
Similar Compounds
- 9-Phenylmethyl-anthracene
- 9-(4-Phenylethynyl)-anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
9-[(4-Methylphenyl)methyl]anthracene is unique due to the presence of the 4-methylphenylmethyl substituent, which can influence its photophysical and chemical properties. This substituent can enhance the compound’s stability and alter its reactivity compared to other anthracene derivatives .
特性
CAS番号 |
1498-79-9 |
|---|---|
分子式 |
C22H18 |
分子量 |
282.4 g/mol |
IUPAC名 |
9-[(4-methylphenyl)methyl]anthracene |
InChI |
InChI=1S/C22H18/c1-16-10-12-17(13-11-16)14-22-20-8-4-2-6-18(20)15-19-7-3-5-9-21(19)22/h2-13,15H,14H2,1H3 |
InChIキー |
MUDIZVVPKDMJJE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


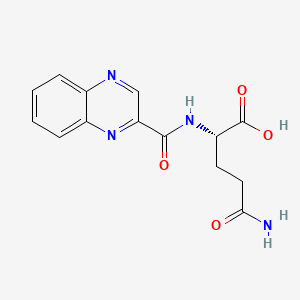
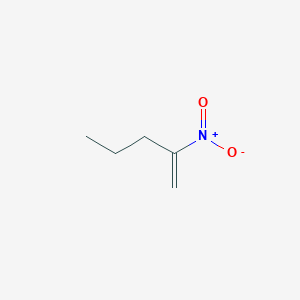
![Benzo[f]tetraphene-9,14-dione](/img/structure/B14741682.png)
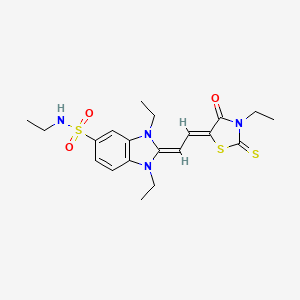
![n-[(4-Chlorophenyl)carbamoyl]prop-2-enamide](/img/structure/B14741698.png)
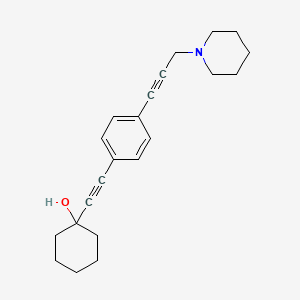

![N-[3-(4-Bromo-2-fluoroanilino)quinoxalin-2-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B14741712.png)
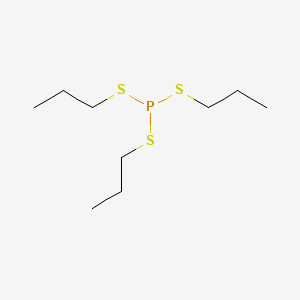
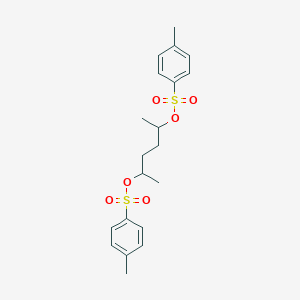

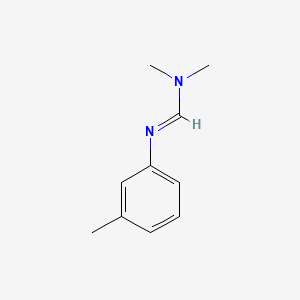
![6,7-Dimethyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14741733.png)
![5-(2-Hydroxy-1-methoxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14741747.png)
